1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine
Overview
Description
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine: is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their unique structural properties and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Post-synthesis purification steps, such as recrystallization or chromatography, are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Hydrogenated forms with different degrees of saturation.
Substitution: Substituted tetrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new materials with specific electronic and optical properties .
Biology: In biological research, this compound is explored for its potential as a bioorthogonal reagent. Its ability to participate in click chemistry reactions makes it useful for labeling and tracking biomolecules in living systems .
Medicine: The compound’s derivatives are investigated for their potential as anticancer agents. Some studies have shown that certain tetrazine derivatives exhibit cytotoxic activity against cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and sensors. Its incorporation into materials can enhance their stability and functionality .
Mechanism of Action
The mechanism by which 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine exerts its effects is primarily through its ability to participate in cycloaddition reactions. These reactions involve the formation of new chemical bonds, leading to the creation of more complex structures. The compound’s reactivity is attributed to the presence of multiple nitrogen atoms in its ring structure, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Dimethyl-1,2,4,5-tetrazine
- 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
Comparison: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine is unique due to its specific substitution pattern and the presence of amino groups. This makes it more reactive in certain chemical reactions compared to its analogs. For example, 3,6-Diphenyl-1,2,4,5-tetrazine has bulky phenyl groups that can hinder its reactivity, while 3,6-Dimethyl-1,2,4,5-tetrazine has methyl groups that influence its electronic properties differently .
Biological Activity
1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine (also known as 3,6-diamino-1,2-dihydro-1,2,4,5-tetrazine) is a nitrogen-rich heterocyclic compound notable for its potential biological activities. This article explores its biological activity, synthesis methods, and applications based on a review of recent literature.
Chemical Structure and Properties
The compound features a unique tetrazine ring structure characterized by the presence of two amino groups at positions 3 and 6. This configuration enhances its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 150.57 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- In vitro studies demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cancer cell proliferation by affecting specific metabolic pathways. Notably:
- Cell viability assays indicated that derivatives of this compound could reduce the growth of certain cancer cell lines by inducing apoptosis .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- The amino groups play a crucial role in binding to enzymes or receptors involved in microbial growth and cancer cell survival.
- Its structural similarity to other bioactive compounds suggests that it may act on similar targets within biological systems .
Synthesis Methods
Various methods have been developed for synthesizing this compound:
- Cyclization of Nitriles : This method involves the cyclization of two nitrile molecules to form a tetrazine precursor.
- Hydrazine Reaction with Diketones : Another approach utilizes the reaction of hydrazine with diketones to yield the desired tetrazine structure .
These methods allow for the production of the compound with varying yields and purities depending on reaction conditions.
Applications
The versatility of this compound extends beyond its biological activities:
- Research Applications : It serves as a building block for synthesizing more complex nitrogen-rich compounds used in various biochemical research contexts.
- Material Science : The compound is also explored for applications in developing advanced materials such as metal-organic frameworks (MOFs) and sensors due to its unique chemical properties .
Comparative Analysis with Similar Compounds
To understand its uniqueness better, a comparison with structurally similar compounds is valuable:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Dihydrotetrazine | C2H4N4 | Lacks amino groups; less reactive |
3-Amino-1H-tetrazole | C2H3N5 | Contains one amino group; different reactivity |
5-Amino-1H-tetrazole | C2H3N5 | Similar structure but different position |
The dual amino substitutions at positions 3 and 6 provide this compound with distinct reactivity compared to its analogs .
Properties
IUPAC Name |
1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6/c3-1-5-7-2(4)8-6-1/h(H3,3,5,6)(H3,4,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVUNRVCIYLED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=NN1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310751 | |
Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56929-46-5 | |
Record name | NSC231547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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